2-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-4,4-diphenyl-4H-3,1-benzoxazine
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Overview
Description
[2-(4,4-DIPHENYL-4H-3,1-BENZOXAZIN-2-YL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4,4-DIPHENYL-4H-3,1-BENZOXAZIN-2-YL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazine ring, followed by the introduction of the thieno[2,3-b]pyridine moiety. The final steps involve the attachment of the pyrrole group and the methyl ether functionality. Common reagents used in these reactions include various halides, acids, and bases under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance the efficiency and yield of the compound. The use of catalysts and optimized reaction conditions are crucial in industrial settings to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[2-(4,4-DIPHENYL-4H-3,1-BENZOXAZIN-2-YL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can yield a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, [2-(4,4-DIPHENYL-4H-3,1-BENZOXAZIN-2-YL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER has shown potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced mechanical and chemical properties .
Mechanism of Action
The mechanism of action of [2-(4,4-DIPHENYL-4H-3,1-BENZOXAZIN-2-YL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzoxazines: These compounds share the benzoxazine ring but differ in other structural elements.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar heterocyclic structure but differ in the specific arrangement of atoms.
Benzo[d][1,2,3]triazol-1-yl-pyrazoles: These compounds share some structural similarities but have different functional groups and applications.
Uniqueness
The uniqueness of [2-(4,4-DIPHENYL-4H-3,1-BENZOXAZIN-2-YL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-4-YL]METHYL METHYL ETHER lies in its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C34H27N3O2S |
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Molecular Weight |
541.7 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl]-4,4-diphenyl-3,1-benzoxazine |
InChI |
InChI=1S/C34H27N3O2S/c1-23-21-24(22-38-2)29-30(37-19-11-12-20-37)31(40-33(29)35-23)32-36-28-18-10-9-17-27(28)34(39-32,25-13-5-3-6-14-25)26-15-7-4-8-16-26/h3-21H,22H2,1-2H3 |
InChI Key |
AGRZLPIJTJJKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NC4=CC=CC=C4C(O3)(C5=CC=CC=C5)C6=CC=CC=C6)N7C=CC=C7)COC |
Origin of Product |
United States |
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